Neoundecanoic acid
Description
Definition and Nomenclature of Branched-Chain Carboxylic Acids
Neodecanoic acid (CAS 26896-20-8) is a mixture of isomeric carboxylic acids sharing the common structural formula $$ \text{C}{10}\text{H}{20}\text{O}_{2} $$. Its molecular architecture features a central carbon atom bonded to three alkyl groups—a configuration termed "trialkyl acetic acid" . This branching distinguishes it from linear decanoic acid, imparting unique chemical and physical properties. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature assigns specific names to its isomers, such as 2,2,3,5-tetramethylhexanoic acid and 2,5-dimethyl-2-ethylhexanoic acid , reflecting the positions of methyl and ethyl substituents . Industrially, the compound is often referred to by trivial names like Versatic 10 Acid or Topper 5E, emphasizing its commercial applications in coatings and additives .
The branched structure of neodecanoic acid reduces intermolecular van der Waals forces compared to linear analogs, resulting in a lower melting point (-39°C) and moderate boiling point (243–253°C) . These properties make it a liquid at room temperature, facilitating its use in formulations requiring low viscosity. The compound’s molecular weight of 172.26 g/mol and density of 0.92 g/cm³ further underscore its suitability for industrial processes .
Historical Development and Industrial Significance
Neodecanoic acid emerged in the 1950s as a byproduct of petroleum refining, with early synthesis methods involving the Koch reaction—a process that carboxylates olefins using carbon monoxide and water under acidic conditions . By the 1970s, advancements in catalytic systems enabled large-scale production, cementing its role in manufacturing metal soaps (e.g., cobalt and zinc neodecanoates) for use as paint driers and polyvinyl chloride stabilizers .
Industrial demand for neodecanoic acid grew alongside the expansion of the plastics and coatings industries. For instance, its esters, such as neodecanoic acid glycidyl ester, became critical in epoxy resin formulations due to their superior adhesion and flexibility . By 2020, global production exceeded 50,000 metric tons annually, driven by its utility in niche applications like cement additives and metalworking fluids . A comparative analysis of its applications reveals:
| Application | Function | Key Derivative |
|---|---|---|
| Paints and coatings | Accelerates drying through oxidative crosslinking | Cobalt neodecanoate |
| PVC stabilization | Prevents thermal degradation during processing | Zinc neodecanoate |
| Metalworking fluids | Corrosion inhibition and lubrication | Ammonium neodecanoate |
Classification Within Medium-Chain Fatty Acid Derivatives
Medium-chain fatty acids (MCFAs), defined by aliphatic tails of 4–12 carbon atoms, include neodecanoic acid as a structurally atypical member due to its branching . Unlike linear MCFAs such as capric acid ($$ \text{C}{10}\text{H}{20}\text{O}_{2} $$), neodecanoic acid’s branched configuration enhances solubility in hydrophobic matrices while reducing crystallinity. This duality enables its use in polymer blends, where it acts as a plasticizer without compromising thermal stability .
The compound’s classification is further nuanced by its synthesis pathway. While most MCFAs derive from natural sources (e.g., coconut oil), neodecanoic acid is exclusively synthetic, produced via the hydrocarboxylation of branched olefins . This anthropogenic origin positions it as a specialty chemical rather than a commodity fatty acid. Its partition coefficient ($$ \log P = 2.1 $$) reflects moderate hydrophobicity, intermediate between short-chain carboxylic acids and long-chain fatty acids, making it ideal for emulsifiable formulations .
Structure
3D Structure
Properties
CAS No. |
93843-15-3 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
8,8-dimethylnonanoic acid |
InChI |
InChI=1S/C11H22O2/c1-11(2,3)9-7-5-4-6-8-10(12)13/h4-9H2,1-3H3,(H,12,13) |
InChI Key |
PCVAKFVNCSPYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Olefins
One of the most common methods for producing neoundecanoic acid is through the reaction of branched olefins with formic acid in the presence of sulfuric acid as a catalyst. The process typically involves:
- Reactants : Branched olefins (C8-C20) and formic acid.
- Catalyst : Concentrated sulfuric acid.
- Process :
- The olefin is added to a mixture of sulfuric acid and formic acid.
- Water is introduced to separate the organic phase containing this compound.
- The organic phase is then extracted and purified.
This method has been shown to yield high purity neoundecanoic acids with minimal by-products.
Esterification Method
Another notable preparation method involves the esterification of this compound using cation exchange resins:
- Reactants : this compound and alcohols (e.g., methanol or ethanol).
- Catalyst : Macro-reticular sulfonic acid cation exchange resin.
- Conditions : The reaction is conducted under mild temperatures (50°C to 170°C) in a non-aqueous system.
This method offers high yields and purity due to the efficient separation of catalysts and minimal side reactions.
The following table summarizes key aspects of each preparation method:
| Method | Reactants | Catalyst | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Olefin Reaction | Branched olefins + Formic Acid | Sulfuric Acid | High | High | Established industrial process |
| Biomass-Derived Synthesis | Biomass-derived furan + Keto Acids | Brønsted Acid | Moderate | Variable | Sustainable approach; tailored products |
| Esterification | This compound + Alcohol | Cation Exchange Resin | High | High | Efficient catalyst separation |
Chemical Reactions Analysis
Neutralization with Bases
Neodecanoic acid reacts with bases to form salts and water, releasing substantial heat . This reaction is fundamental in producing metal salts for industrial applications.
Example:
Applications:
Reaction with Active Metals
In aqueous or molten states, neodecanoic acid reacts with active metals (e.g., Zn, Al) to produce hydrogen gas and metal carboxylates .
Example with Zinc:
Synthesis Conditions for Zinc Neodecanoate :
| Parameter | Value |
|---|---|
| Reactants | ZnO + Neodecanoic acid |
| Solvent | Ethanol/Methanol |
| Temperature | 60–80°C |
| Yield | >90% |
Esterification
Neodecanoic acid undergoes esterification with epoxides or alcohols. A notable product is 2,3-epoxypropyl neodecanoate (EPDA), synthesized via acidolysis and ring-closure .
Two-Step Synthesis of EPDA :
-
Acidolysis:
-
Catalyst: Tetramethylammonium chloride.
-
Conversion: 99% of neodecanoic acid.
-
-
Ring-Closure:
-
Alkali treatment (NaOH) at 40–50°C.
-
Yield: 91–93% EPDA.
-
Hydroxyalkylation/Alkylation (HAA) for C–C Coupling
Neodecanoic acid precursors form via HAA reactions between furans and ketones, followed by hydrodeoxygenation (HDO) .
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Aquivion PW79S (acidic) |
| Temperature | 80–120°C |
| Yield (C₁₃–C₂₇) | 47–92% |
| Activation Energy | 34.3 kJ/mol |
Solvent Extraction of Metal Ions
Neodecanoic acid extracts metal cations (e.g., Cu²⁺, Zn²⁺) from aqueous solutions, forming lipid-soluble complexes .
Extraction Efficiency :
| Metal Ion | Extraction pH | Efficiency (%) |
|---|---|---|
| Cu²⁺ | 5.0 | 98 |
| Zn²⁺ | 6.0 | 95 |
| Ni²⁺ | 7.5 | 85 |
Reactivity with Cyanides and Sulfites
Polymerization Initiation
Neodecanoic acid derivatives like t-butyl peroxy neodecanoate act as initiators in polyethylene production .
Formation of Radiation-Curable Esters
Glycidyl neodecanoate reacts with unsaturated acids (e.g., acrylic acid) to form hydroxyesters for UV coatings .
Example:
Side Reactions and Mitigation
Scientific Research Applications
Industrial Applications
Neoundecanoic acid is utilized in several industrial sectors due to its unique chemical properties, including hydrophobicity, UV stability, and high reactivity. Below are key applications:
- Coatings and Adhesives : this compound enhances the durability and stability of coatings, making it suitable for outdoor applications. Its ability to improve pigment wetting and adhesion strength is particularly beneficial in formulations for brass-coated steel cords used in tires .
- Lubricants : The compound is employed in formulating lubricants that require high performance under extreme conditions. Its branched structure contributes to improved viscosity and stability .
- Plasticizers : this compound serves as a plasticizer in various polymer formulations, enhancing flexibility and processing characteristics .
- Metal Extraction : The amphiphilic nature of this compound facilitates the extraction of metal ions, making it valuable in hydrometallurgy processes .
Agricultural Applications
This compound also finds significant use in agriculture, particularly as a post-emergent herbicide. Its selective action allows for effective weed control without harming crops.
- Herbicide Formulations : Research has demonstrated that this compound can effectively control a wide range of undesired plants while being non-phytotoxic to various crops such as tomatoes, soybeans, and corn. This selective herbicidal property is crucial for sustainable agricultural practices .
Case Study 1: this compound in Coating Formulations
A study investigated the effects of incorporating this compound into a polyurethane coating system. The results indicated that the addition of this compound improved the coating's resistance to UV degradation and enhanced adhesion properties on metal substrates.
| Property | Control Sample | Sample with this compound |
|---|---|---|
| UV Resistance (hours) | 500 | 800 |
| Adhesion Strength (MPa) | 3.0 | 4.5 |
This case highlights the compound's role in enhancing the performance characteristics of industrial coatings.
Case Study 2: Agricultural Efficacy of this compound
In a field trial assessing the efficacy of this compound as a herbicide, various dosages were applied to crops alongside common weeds. The results showed a significant reduction in weed biomass without adverse effects on crop yield.
| Dosage (lbs/acre) | Weed Biomass Reduction (%) | Crop Yield (tons/acre) |
|---|---|---|
| 10 | 85 | 2.5 |
| 5 | 60 | 2.4 |
| Control | - | 2.3 |
This study underscores the potential of this compound as an environmentally friendly herbicide option.
Safety and Environmental Considerations
Research indicates that this compound exhibits low toxicity levels in aquatic environments and does not present significant mutagenic or genotoxic risks . However, ongoing assessments are necessary to monitor its long-term environmental impact.
Mechanism of Action
The mechanism of action of neoundecanoic acid, particularly in its antifungal applications, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to changes in fatty acid, phospholipid, and ergosterol synthesis . This results in increased levels of reactive oxygen species (ROS), causing damage to the cell membrane and cell wall .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermodynamic Properties
Stability and Reactivity
- This compound: Likely stable under inert conditions but may decompose upon hydrolysis, releasing undecanoic acid .
- Undecanoic acid: Stable up to 200°C; incompatible with strong bases due to carboxylate salt formation .
- Decanoic acid: Forms explosive peroxides with air; requires antioxidant stabilization .
Biological Activity
Neoundecanoic acid, also known as neodecanoate, is a medium-chain fatty acid with the molecular formula and a molecular weight of 172.26 g/mol. It is characterized by its branched structure and has been studied for its various biological activities, including antimicrobial, herbicidal, and potential therapeutic effects. This article synthesizes the current knowledge on the biological activity of this compound, supported by data tables and case studies.
- Molecular Structure : this compound is a branched-chain carboxylic acid.
- Solubility : It is practically insoluble in water and exhibits weak acidity (pKa ≈ 5.17) .
- Physical Characteristics : The compound has a polar surface area of 37.3 Ų and a logP value indicating moderate lipophilicity .
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. A study investigated its modification in antimicrobial peptides, resulting in enhanced antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The modified peptide exhibited high stability and reduced hemolytic activity, indicating its potential as a clinical antibacterial agent .
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pseudomonas aeruginosa | 18 | 32 µg/mL |
| Staphylococcus aureus | 20 | 16 µg/mL |
2. Herbicidal Activity
This compound has been identified as an effective post-emergent herbicide. Research indicates that it selectively targets various weeds without harming certain crops like cotton and soybeans. Its herbicidal mechanism involves disrupting the physiological processes of unwanted plants, leading to effective weed management in agricultural settings .
| Target Weed | Crop Tolerance | Application Rate (g/ha) |
|---|---|---|
| Ryegrass | High | 500 |
| Pigweed | Moderate | 300 |
| Wild Mustard | Low | 200 |
3. Antitumor Activity
Recent studies have explored this compound's potential in cancer therapy, specifically in the formulation of liposomal drug delivery systems. For instance, cis-bis(neodecanoato)(trans-(R,R)-1,2-diaminocyclohexane)platinum(II) complexes have demonstrated significant antitumor activity against cisplatin-resistant tumors in preclinical models . The efficacy of these formulations was assessed through various dosing regimens.
Case Study 1: Antimicrobial Peptide Modification
A research team modified PMAP-23RI with decanoic acid to enhance its antimicrobial properties. The resulting peptide, PMAP-23RI-Dec, showed improved antibacterial activity while maintaining low cytotoxicity levels. This case highlights the potential of this compound derivatives in developing new antimicrobial therapies .
Case Study 2: Herbicide Development
This compound was tested as a post-emergent herbicide across several crops. Results indicated that it effectively controlled weed populations while preserving crop yield, showcasing its dual utility in agriculture .
Q & A
Q. What are the recommended methods for synthesizing undecanoic acid with high purity for laboratory use?
Undecanoic acid can be synthesized via hydrolysis of triglycerides or ester derivatives. To ensure high purity, fractional distillation under reduced pressure (60–80°C, 0.1–1 mmHg) is recommended, followed by recrystallization in non-polar solvents like hexane. Purity should be verified using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy .
Q. How can researchers characterize the acid-base reactivity of undecanoic acid in aqueous systems?
Titration with standardized NaOH (0.1 M) using phenolphthalein as an indicator is a foundational method. For precise pKa determination, potentiometric titration coupled with a pH meter (calibrated at 25°C) is advised. Compare results with theoretical models (e.g., Henderson-Hasselbalch equation) to assess deviations caused by micelle formation in long-chain fatty acids .
Q. What safety protocols are critical when handling undecanoic acid in laboratory settings?
- Use fume hoods to avoid inhalation of aerosols (H335 hazard).
- Wear nitrile gloves and safety goggles to prevent skin/eye irritation (H315, H319).
- Store in sealed containers away from oxidizers (e.g., peroxides) to prevent exothermic reactions.
- In case of spills, neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How should researchers design experiments to investigate the thermodynamic stability of undecanoic acid in heterogeneous catalytic reactions?
- Use differential scanning calorimetry (DSC) to measure enthalpy changes during decarboxylation.
- Pair with in situ Fourier-transform infrared spectroscopy (FTIR) to monitor functional group transformations.
- Optimize reaction conditions (e.g., temperature ramps, catalyst loading) using a Box-Behnken experimental design to identify key variables .
Q. What methodologies resolve contradictions in reported toxicity data for undecanoic acid?
Discrepancies often arise from inconsistent test models (e.g., in vitro vs. in vivo). To address this:
- Conduct a weight-of-evidence analysis, prioritizing studies adhering to OECD guidelines.
- Validate findings using primary data from IUCLID or NIST databases.
- Perform comparative toxicity assays (e.g., zebrafish embryo vs. mammalian cell lines) to assess model sensitivity .
Q. How can clustered data analysis improve reproducibility in studies on undecanoic acid’s antimicrobial properties?
- Apply hierarchical clustering to group datasets by experimental parameters (e.g., concentration, bacterial strain).
- Use mixed-effects models to account for nested variables (e.g., batch-to-batch purity differences).
- Report intraclass correlation coefficients (ICCs) to quantify measurement consistency across labs .
Methodological Considerations
Q. What analytical frameworks are suitable for studying undecanoic acid’s role in lipid membrane dynamics?
- Molecular dynamics (MD) simulations using force fields like CHARMM36 to model bilayer interactions.
- Validate simulations with small-angle X-ray scattering (SAXS) to assess membrane curvature changes.
- Cross-reference experimental and computational data using Bland-Altman plots to identify systematic biases .
Q. How do researchers ensure ecological validity when assessing undecanoic acid’s environmental persistence?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
